1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a pyridine derivative with the molecular formula C16H24N2OS and a molecular weight of 292.44 g/mol . This compound is known for its unique structure, which includes a tert-butylthio group attached to a pyridine ring, a piperidine ring, and an ethanone group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 2-(tert-butylthio)pyridine with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Another compound with similar structural features.
Uniqueness
1-(2-(2-(tert-Butylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylthio group, in particular, provides unique reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H24N2OS |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[2-(2-tert-butylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2OS/c1-12(19)18-11-6-5-9-14(18)13-8-7-10-17-15(13)20-16(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 |
InChI Key |
PZTYFSBGUWCVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.